3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol

Catalog No.
S14158649
CAS No.
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol

Product Name

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol

IUPAC Name

(E)-3-[4-(methoxymethyl)phenyl]prop-2-en-1-ol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8-9H2,1H3/b3-2+

InChI Key

VDNOIBPLNJHRJR-NSCUHMNNSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C=CCO

Isomeric SMILES

COCC1=CC=C(C=C1)/C=C/CO

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol is an organic compound characterized by its unique structure, which includes a prop-2-en-1-ol functional group attached to a phenyl ring substituted with a methoxymethyl group. The molecular formula of this compound is C12H14O2, and it features a double bond in the propene chain, contributing to its reactivity. The methoxymethyl group enhances the compound's lipophilicity, which may influence its biological activity and applications in medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The double bond in the propene chain can be reduced to form alkanes or alcohols.
  • Substitution: The methoxymethyl group can undergo substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
  • Substitution: Halogens or nucleophiles like amines can be employed for substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Research indicates that 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol exhibits potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. Studies have shown that this compound may inhibit pathways involved in neuroinflammation, such as the STAT3 pathway, suggesting its potential therapeutic applications in treating neurological disorders . Additionally, it has been explored for antimicrobial properties, although further research is needed to fully elucidate its mechanisms of action and efficacy.

General Synthetic Routes

The synthesis of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(methoxymethyl)benzaldehyde and propenol.
  • Reaction Conditions: The reaction is generally carried out under basic conditions using a catalyst like sodium hydroxide.
  • Procedure: A nucleophilic addition occurs between the aldehyde and propenol, followed by dehydration to yield the desired product.

Industrial Production

In industrial settings, production methods can be optimized for increased yield and efficiency by adjusting parameters such as temperature and pressure or employing continuous flow reactors.

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol has various applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: The compound is investigated for its potential therapeutic effects, particularly in treating inflammation and neurodegenerative diseases.
  • Pharmaceuticals: It is being explored for use in drug development due to its promising biological activities .

Interaction studies have shown that 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol can bind effectively to specific biological targets, influencing enzyme activity and receptor signaling pathways. Further research is warranted to clarify its precise mechanisms of action and potential therapeutic benefits .

Several compounds share structural similarities with 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol)Contains a methoxy group and an allyl side chainKnown for strong antimicrobial properties
2-(3-(Methoxymethyl)phenyl)ethan-1-olSimilar methoxy group but different backboneExplored for anti-inflammatory effects
4-HydroxybenzaldehydeContains a hydroxyl group on the benzene ringUsed as a precursor in various synthetic routes

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences. The presence of specific functional groups like methoxy or hydroxyl influences their pharmacological properties, making each compound unique in its applications .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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